

Physicochemical Properties of Albendazole-2-aminosulfone: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Albendazole-2-aminosulfone**

Cat. No.: **B193623**

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Introduction

Albendazole, a broad-spectrum benzimidazole anthelmintic, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. Among these, **Albendazole-2-aminosulfone** (2-Amino-5-propylsulfonylbenzimidazole) is a recognized minor metabolite. A thorough understanding of the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the parent drug's overall pharmacological and toxicological profile. This technical guide provides a detailed overview of the known physicochemical characteristics of **Albendazole-2-aminosulfone**, outlines experimental protocols for their determination, and presents relevant metabolic pathways.

Physicochemical Data

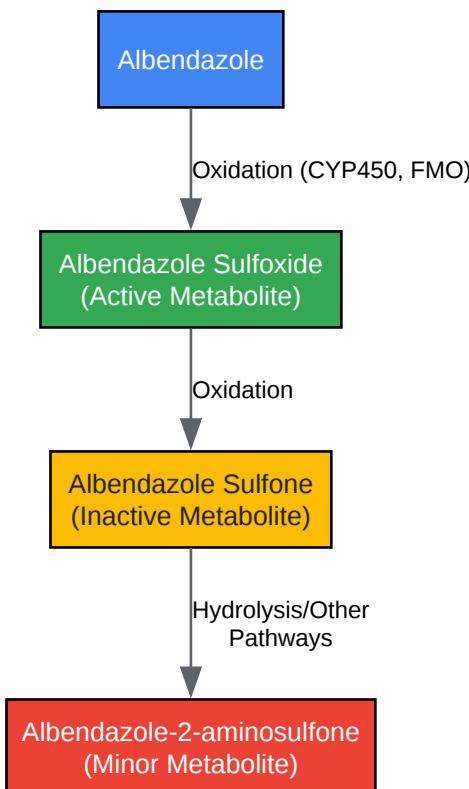
The following table summarizes the available quantitative physicochemical data for **Albendazole-2-aminosulfone**.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ N ₃ O ₂ S	PubChem[1]
Molecular Weight	239.30 g/mol	PubChem[1]
Melting Point	220-222 °C	J&K Scientific
logP (Computed)	1.4 (XLogP3)	PubChem[1]
CAS Number	80983-34-2	PubChem[1]
IUPAC Name	6-propylsulfonyl-1H-benzimidazol-2-amine	PubChem[1]

Metabolic Pathway of Albendazole

Albendazole is a prodrug that is rapidly metabolized in the liver. The primary metabolic cascade involves oxidation to the active metabolite, albendazole sulfoxide, which is then further oxidized to the inactive albendazole sulfone. **Albendazole-2-aminosulfone** is formed as a minor metabolite.[2] The metabolic pathway is illustrated below.

Metabolic Pathway of Albendazole

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Metabolic conversion of Albendazole to its primary and minor metabolites.

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **Albendazole-2-amino sulfone** are not readily available in the literature. Therefore, the following sections provide detailed, generalized methodologies for key experiments that can be adapted for this compound.

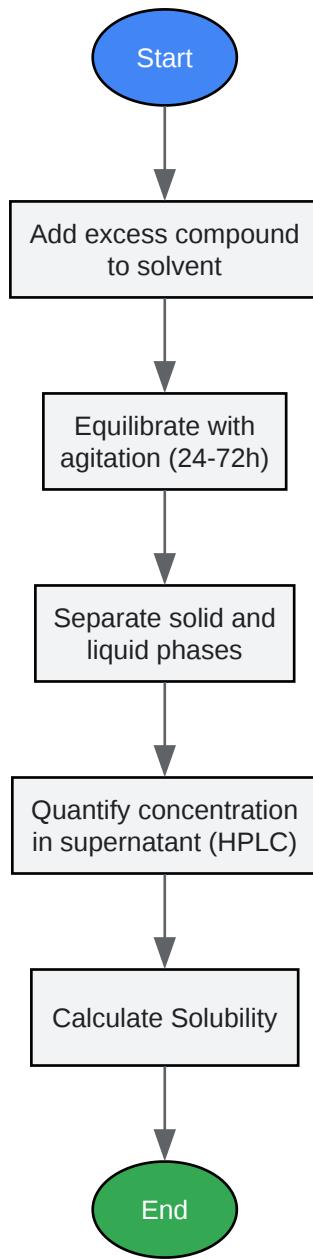
Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

- Preparation of Saturated Solution: An excess amount of **Albendazole-2-aminosulfone** powder is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of **Albendazole-2-aminosulfone** in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Workflow for Solubility Determination

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General experimental workflow for determining aqueous solubility.

pKa Determination (UV-Vis Spectrophotometry)

The pKa of a compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH.

Methodology:

- Stock Solution Preparation: A stock solution of **Albendazole-2-aminosulfone** is prepared in a suitable solvent (e.g., methanol or DMSO).
- Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.
- Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to achieve a constant final concentration.
- UV-Vis Measurement: The UV-Vis spectrum of each sample is recorded over a relevant wavelength range.
- Data Analysis: The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH. The pKa is the pH at which the concentrations of the ionized and non-ionized forms of the compound are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent.

Methodology:

- Phase Preparation: n-Octanol and an aqueous buffer (typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
- Partitioning: A known amount of **Albendazole-2-aminosulfone** is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.
- Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

- Phase Separation: The two phases are allowed to separate completely.
- Quantification: The concentration of **Albendazole-2-aminosulfone** in each phase is determined using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

The primary mechanism of action of albendazole and its active metabolite, albendazole sulfoxide, involves the inhibition of tubulin polymerization in parasites. This disruption of the microtubule network leads to impaired glucose uptake and ultimately cell death.[\[3\]](#)

Specific biological activities or direct interactions with signaling pathways for **Albendazole-2-aminosulfone** have not been extensively studied and are not well-documented in the available literature. One study has suggested that albendazole sulfone, a related metabolite, may target Wolbachia, an endosymbiont of filarial nematodes, by inducing defects in binary fission.[\[4\]](#) However, it is important to note that this finding pertains to the sulfone and not the aminosulfone metabolite. Further research is required to elucidate any specific biological roles of **Albendazole-2-aminosulfone**.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for **Albendazole-2-aminosulfone**. While some fundamental properties such as molecular weight and melting point are known, experimental data on its solubility, pKa, and logP are lacking. The provided experimental protocols offer a framework for researchers to determine these crucial parameters. The metabolic pathway of albendazole, leading to the formation of **Albendazole-2-aminosulfone** as a minor metabolite, is presented. Further investigation into the specific biological activities and potential interactions with cellular signaling pathways of this metabolite is warranted to fully understand its contribution to the overall pharmacological profile of albendazole.

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